N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 1,3,4-thiadiazole ring in its structure makes it a subject of interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
The synthesis of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonyl and benzamide precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and benzamide moieties.
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and thiosemicarbazide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to disrupt DNA replication processes, inhibiting the replication of bacterial and cancer cells . This disruption is due to the compound’s ability to interfere with the function of enzymes involved in DNA synthesis .
Comparison with Similar Compounds
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
- 1,2,3-thiadiazole derivatives
- 1,2,4-thiadiazole derivatives
- 1,2,5-thiadiazole derivatives
These compounds share the thiadiazole ring but differ in their substitution patterns and biological activities . The unique combination of the 1,3,4-thiadiazole ring with the sulfonyl and benzamide groups in this compound contributes to its distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-4-17-21-22-19(29-17)23-30(25,26)14-8-6-13(7-9-14)20-18(24)12-5-10-15(27-2)16(11-12)28-3/h5-11H,4H2,1-3H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVWXBBQLPYYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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